molecular formula C15H10Cl2N2O2 B229908 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide

Cat. No. B229908
M. Wt: 321.2 g/mol
InChI Key: OTCUGFYJJQCDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide, also known as BDAA, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BDAA is a small molecule that has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide's mechanism of action is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of enzymes involved in the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of neurodegenerative diseases. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide has also been shown to increase levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one limitation of using 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide. One area of interest is in the development of more potent and selective 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide analogues that can be used as therapeutic agents. Another area of interest is in understanding the precise mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide, which could lead to the development of more effective treatments for neurodegenerative diseases. Additionally, research is needed to determine the safety and efficacy of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide in humans, which could pave the way for clinical trials.

Synthesis Methods

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzoxazole and 2,3-dichlorobenzoyl chloride. The resulting product is then treated with acetic anhydride to yield 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide has been extensively studied in vitro and in vivo for its potential therapeutic effects. It has been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease, as well as in traumatic brain injury and stroke. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide has also been shown to improve cognitive function and memory in animal models.

properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-5-3-6-11(15(10)17)18-14(20)8-12-9-4-1-2-7-13(9)21-19-12/h1-7H,8H2,(H,18,20)

InChI Key

OTCUGFYJJQCDKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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